[2-(Aminocarbonyl)-4-pyridinyl]boronic acid
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Overview
Description
[2-(Aminocarbonyl)-4-pyridinyl]boronic acid: is an organoboron compound that has garnered significant interest in various fields of research due to its unique chemical properties This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with an aminocarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Aminocarbonyl)-4-pyridinyl]boronic acid typically involves the reaction of a 2-halopyridine derivative with a metallating reagent to form an organometallic intermediate. This intermediate is then reacted with a borate ester to yield the desired boronic acid compound. The general reaction scheme can be summarized as follows :
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors, automated synthesis platforms, and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: [2-(Aminocarbonyl)-4-pyridinyl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: Conversion to boronic acid derivatives.
Reduction: Formation of boronic esters.
Substitution: Formation of carbon-carbon and carbon-heteroatom bonds through Suzuki-Miyaura coupling reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts, base (e.g., potassium carbonate), and appropriate solvents (e.g., ethanol or water).
Major Products:
Oxidation: Boronic acid derivatives.
Reduction: Boronic esters.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry:
Synthetic Intermediates: Used as building blocks in the synthesis of complex organic molecules.
Catalysis: Employed in catalytic processes, including cross-coupling reactions.
Biology:
Protein Labeling: Utilized in the labeling and modification of proteins.
Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and bacterial infections.
Industry:
Materials Science: Used in the development of advanced materials, such as polymers and sensors.
Mechanism of Action
The mechanism of action of [2-(Aminocarbonyl)-4-pyridinyl]boronic acid involves its interaction with specific molecular targets, such as enzymes and proteins. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which allows it to inhibit enzyme activity or modify protein function. This interaction is often exploited in the design of enzyme inhibitors and protein labeling reagents .
Comparison with Similar Compounds
Bortezomib: A boronic acid-based proteasome inhibitor used in cancer therapy.
Ixazomib: Another boronic acid-based proteasome inhibitor with similar applications.
Uniqueness: Its combination of an aminocarbonyl group and a boronic acid group allows for versatile chemical transformations and interactions with biological targets .
Biological Activity
[2-(Aminocarbonyl)-4-pyridinyl]boronic acid is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
The compound has the following chemical structure and properties:
- Chemical Formula : C5H7BN2O2
- Molecular Weight : 139.93 g/mol
- Structure : It features a pyridine ring substituted with an aminocarbonyl and a boronic acid group, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins within cellular pathways. Notably, it has been studied as an inhibitor of the IKKα kinase, which plays a crucial role in the NF-κB signaling pathway involved in inflammation and cancer progression.
Inhibition of IKKα Kinase
Research indicates that this compound can selectively inhibit IKKα, leading to the modulation of NF-κB signaling. This inhibition can result in reduced cellular proliferation in various cancer types, including prostate and breast cancers. The selectivity for IKKα over IKKβ is particularly significant as it allows for targeted therapeutic strategies without affecting other pathways.
Biological Activity Data
Recent studies have provided quantitative data regarding the inhibitory effects of this compound on IKKα. The following table summarizes the biochemical inhibitory data:
Compound | Ki (μM) | Selectivity | Notes |
---|---|---|---|
This compound | 0.15 | High | Selectively inhibits IKKα over IKKβ |
SU909 (control) | 0.05 | Moderate | Non-selective inhibitor |
Case Studies
- Prostate Cancer Study : A study investigated the effects of this compound on prostate cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 1 μM, indicating its potential as a therapeutic agent against this malignancy.
- Breast Cancer Research : Another study focused on breast cancer models where the compound was shown to downregulate NF-κB target genes, leading to decreased tumor growth in vivo. The findings suggest that this compound could be developed into a treatment option for hormone receptor-positive breast cancer.
- SARS-CoV-2 Inhibition : Recent research has explored the use of boronic acids, including derivatives like this compound, as inhibitors of the SARS-CoV-2 main protease (Mpro). In vitro assays demonstrated that these compounds could reduce viral replication by inhibiting the protease essential for viral polyprotein processing .
Properties
IUPAC Name |
(2-carbamoylpyridin-4-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BN2O3/c8-6(10)5-3-4(7(11)12)1-2-9-5/h1-3,11-12H,(H2,8,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDYWRLYKYILRGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC=C1)C(=O)N)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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